2-Bromoacrylic acid
Overview
Description
2-Bromoacrylic acid is an organic compound with the molecular formula C3H3BrO2. It is a derivative of acrylic acid where one hydrogen atom on the vinyl group is replaced by a bromine atom. This compound is known for its reactivity due to the presence of both a double bond and a bromine atom, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoacrylic acid can be synthesized through various methods. One common approach involves the bromination of acrylic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine across the double bond of acrylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled bromination of acrylic acid using bromine or hydrogen bromide (HBr) in the presence of a solvent such as acetic acid. The reaction conditions are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Addition Reactions: Often carried out with electrophiles like hydrogen halides or halogens in the presence of a catalyst or under UV light
Major Products:
Substitution Reactions: Yield various substituted acrylic acids.
Addition Reactions: Produce halogenated derivatives of acrylic acid
Scientific Research Applications
2-Bromoacrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty polymers and resins
Mechanism of Action
The mechanism of action of 2-bromoacrylic acid involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Acrylic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloroacrylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iodoacrylic Acid: Contains an iodine atom, which is larger and more reactive than bromine, resulting in different chemical behavior.
Uniqueness: 2-Bromoacrylic acid is unique due to its balanced reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a good leaving group for substitution reactions, while the double bond allows for various addition reactions, making it versatile in chemical transformations .
Properties
IUPAC Name |
2-bromoprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENQNSSJFLQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146487 | |
Record name | 2-Bromoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-65-9 | |
Record name | 2-Bromoacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10443-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10443-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromoacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the role of 2-bromoacrylic acid in polymer synthesis?
A1: this compound serves as a precursor to sodium 2-bromoacrylate (SBA), a water-soluble inibramer used in Atom Transfer Radical Polymerization (ATRP). [] The presence of SBA during the copolymerization of methacrylate monomers leads to the formation of branched polymethacrylates. [] This method allows for the controlled synthesis of branched polymers with specific characteristics, such as predetermined molecular weights and tunable degrees of branching. []
Q2: Are there any advantages to using this compound derivatives in ATRP compared to other methods?
A2: Using this compound derivatives like SBA in ATRP offers several benefits, particularly for green chemistry and biomedical applications. Firstly, SBA enables ATRP to proceed under environmentally friendly conditions, utilizing green light and an aqueous environment. [] Secondly, the reaction can occur in open air, simplifying the experimental setup. [] These advantages make this compound derivatives valuable tools for synthesizing well-defined, branched polymers under biologically relevant conditions. []
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